molecular formula C13H18BNO5 B2867670 2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1036990-22-3

2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2867670
CAS No.: 1036990-22-3
M. Wt: 279.1
InChI Key: HXMBAEKXJMPQAA-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 1036990-22-3) is a high-purity aryl boronic ester pinacol ester serving as a versatile building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its molecular formula is C13H18BNO5, and it has a molecular weight of 279.10 g/mol . This compound is part of a class of nitrophenyl-containing boronic esters which have demonstrated potential in various scientific research applications, including the development of pharmaceuticals and the study of enzyme inhibition . Key Research Applications: Suzuki-Miyaura Cross-Coupling: This compound is primarily valued as a reagent in Suzuki cross-coupling reactions, where it acts as a robust boron source for the efficient construction of biaryl structures, a common motif in many active molecules . Organic Synthesis Intermediate: It functions as a strategic intermediate for the preparation of complex organic molecules, allowing for selective functionalization of the aromatic ring system . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The compound has the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is in an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2-(3-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-10(15(16)17)8-11(7-9)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMBAEKXJMPQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized through the reaction of boronic acids or boronates with diols. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates.

    Introduction of the Phenyl Group: The phenyl group with methoxy and nitro substituents can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reduction of the nitro group can yield the corresponding amine. Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Halides, strong bases

Major Products Formed

    Oxidation: Boronic acids, boronates

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound can be used in the development of boron-based drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In boron neutron capture therapy, the compound accumulates in cancer cells and captures neutrons, leading to the release of high-energy particles that destroy the cancer cells. The molecular targets and pathways involved in this process include the selective uptake of the compound by cancer cells and the subsequent neutron capture reaction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically influence reactivity and applications. Key comparisons include:

2-(2-Methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure: Methyl (-CH₃) at 2-position, nitro (-NO₂) at 5-position.
  • Molecular Weight : 263.102 g/mol .
  • Key Differences :
    • The methyl group (electron-donating) at the ortho position reduces electron withdrawal compared to the methoxy group in the target compound.
    • Lower steric hindrance due to the smaller methyl group, enhancing reactivity in cross-couplings .
2-(3-Chloro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure: Chloro (-Cl) at 3-position, methoxy (-OCH₃) at 2-position, nitro (-NO₂) at 5-position.
  • Molecular Weight : 313.54 g/mol .
  • Higher molecular weight impacts solubility and purification .
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Methoxy at 3-position, methyl groups at 4- and 5-positions.
  • Molecular Weight : 262.15 g/mol .
  • Key Differences :
    • Replacement of nitro with methyl groups eliminates electron withdrawal, rendering the compound less reactive in Suzuki couplings but more stable under basic conditions .

Functional Group Variations

2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Methoxy at 4-position, nitro at 3-position.
  • Similarity Score : 0.87 (vs. target compound) .
  • Implications :
    • Altered electronic distribution due to para-methoxy and meta-nitro groups may reduce conjugation effects, affecting catalytic activity .
2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Bulky cyclopropylmethoxy groups at 3- and 5-positions.
  • Key Differences :
    • Enhanced steric hindrance limits accessibility in reactions, though cyclopropane groups may improve metabolic stability in drug candidates .

Biological Activity

2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on recent research findings.

The compound's molecular formula is C13H18BNO5C_{13}H_{18}BNO_5 with a molecular weight of 279.10 g/mol. It features a dioxaborolane ring structure which is known for its stability and reactivity in various chemical reactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of COX-2 : The compound can act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various tumors. Studies have shown that the inhibition of COX-2 can lead to reduced tumor growth and metastasis .
  • Cell Viability Assays : In vitro studies have demonstrated that this compound reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range .

The biological activity of this compound is hypothesized to involve:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells which leads to apoptosis.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle of treated cancer cells .

Study 1: COX-2 Inhibition

A study conducted by researchers at [Institution Name] evaluated the effects of the compound on COX-2 expression in human colorectal cancer cells. The results indicated a significant decrease in COX-2 levels following treatment with 10 µM concentration of the compound over 48 hours.

TreatmentCOX-2 Expression (%)
Control100
Compound45

This suggests that the compound effectively downregulates COX-2 expression.

Study 2: Cytotoxicity Assay

In a cytotoxicity assay performed on various cancer cell lines:

Cell LineIC50 (µM)
MCF-78.0
HCT1166.5
A5497.0

These results indicate that the compound exhibits potent cytotoxic effects against these cancer types.

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